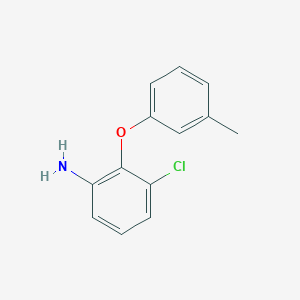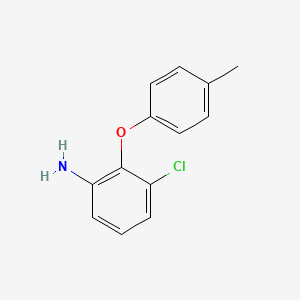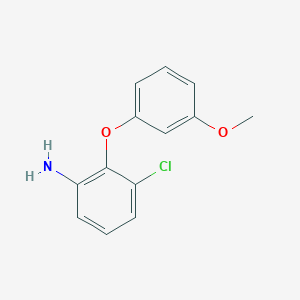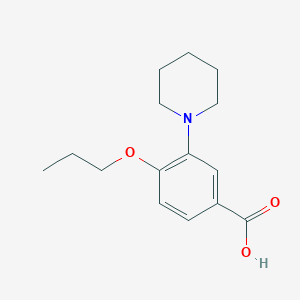
3-Piperidin-1-yl-4-propoxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidin-1-yl-4-propoxy-benzoic acid is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol It is characterized by the presence of a piperidine ring, a propoxy group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-yl-4-propoxy-benzoic acid typically involves the reaction of 4-propoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidin-1-yl-4-propoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
3-Piperidin-1-yl-4-propoxy-benzoic acid has several scientific research applications, including:
Biology: The compound can be used in studies involving biological systems to understand its interactions and effects.
Medicine: Research into potential therapeutic applications of the compound is ongoing, particularly in the development of new drugs.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 3-Piperidin-1-yl-4-propoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring and propoxy group play crucial roles in its activity, influencing its binding to target molecules and subsequent biological effects . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-1-yl)benzoic acid: Similar in structure but lacks the propoxy group.
4-(3-(Piperazin-1-yl)propoxy)benzoic acid: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
3-Piperidin-1-yl-4-propoxy-benzoic acid is unique due to the presence of both the piperidine ring and the propoxy group, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
3-piperidin-1-yl-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-10-19-14-7-6-12(15(17)18)11-13(14)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVVGNZIIQLCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
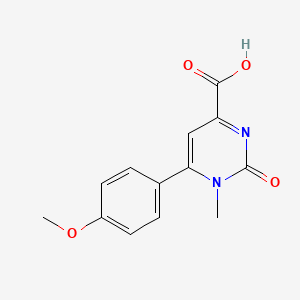
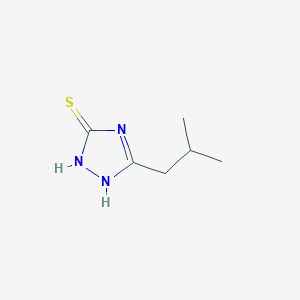
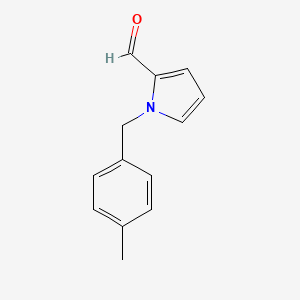
acetic acid](/img/structure/B1318561.png)
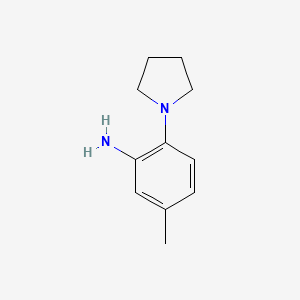
![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)
